3-methyl-N-[3-(6-methyl-1,3-benzoxazol-2-yl)phenyl]-1-benzofuran-2-carboxamide
Overview
Description
The compound 3-methyl-N-[3-(6-methyl-1,3-benzoxazol-2-yl)phenyl]-1-benzofuran-2-carboxamide is a synthetic compound that has been studied for its potential applications in scientific research. This compound is also known by the chemical name "MBX-2982." In
Scientific Research Applications
MBX-2982 has been studied for its potential applications in scientific research. One area of research has been in the field of diabetes and metabolic disorders. MBX-2982 has been shown to improve glucose control and insulin sensitivity in preclinical studies. It works by targeting a specific receptor in the pancreas called GPR119, which stimulates the release of insulin in response to glucose.
Mechanism of Action
MBX-2982 works by activating the GPR119 receptor in the pancreas. This receptor is involved in the regulation of glucose and lipid metabolism. When activated, the receptor stimulates the release of insulin in response to glucose, which helps to control blood sugar levels. MBX-2982 has also been shown to increase the release of GLP-1, a hormone that helps to regulate glucose metabolism and appetite.
Biochemical and Physiological Effects:
In preclinical studies, MBX-2982 has been shown to improve glucose control and insulin sensitivity. It has also been shown to increase GLP-1 levels and reduce food intake, which may have potential applications in the treatment of obesity and related metabolic disorders. Additionally, MBX-2982 has been shown to have anti-inflammatory effects, which may have potential applications in the treatment of inflammatory diseases.
Advantages and Limitations for Lab Experiments
One advantage of using MBX-2982 in lab experiments is that it is a synthetic compound that can be easily produced in large quantities. It also has a well-defined mechanism of action and has been extensively studied in preclinical models. However, one limitation is that it has not yet been tested in clinical trials, so its safety and efficacy in humans is not yet known.
Future Directions
There are several potential future directions for research on MBX-2982. One area of research could be to further explore its potential applications in the treatment of diabetes and related metabolic disorders. Another area of research could be to investigate its potential applications in the treatment of obesity and related disorders. Additionally, further research could be done to explore its anti-inflammatory effects and potential applications in the treatment of inflammatory diseases. Finally, clinical trials could be conducted to assess its safety and efficacy in humans.
properties
IUPAC Name |
3-methyl-N-[3-(6-methyl-1,3-benzoxazol-2-yl)phenyl]-1-benzofuran-2-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H18N2O3/c1-14-10-11-19-21(12-14)29-24(26-19)16-6-5-7-17(13-16)25-23(27)22-15(2)18-8-3-4-9-20(18)28-22/h3-13H,1-2H3,(H,25,27) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MNYADUCCNWDIHH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C(O2)C3=CC(=CC=C3)NC(=O)C4=C(C5=CC=CC=C5O4)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H18N2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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